4-Hydroxy-cycloheptanecarboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-hydroxycycloheptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRAWKPKNNUTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Fischer esterification method, as detailed in the synthesis of dimethyl adipate and other higher carboxylic acid esters, involves the direct reaction of 4-hydroxy-cycloheptanecarboxylic acid with methanol under acidic conditions. Concentrated sulfuric acid (0.5–1.5% w/w) serves as the catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity. The reaction proceeds via nucleophilic attack by methanol, followed by dehydration to form the ester.
Key parameters include:
Practical Considerations for Cycloheptane Derivatives
The cycloheptane ring introduces steric hindrance, potentially slowing the reaction. To mitigate this, extended reaction times (8–12 hours) and vigorous stirring are recommended. The hydroxyl group at the 4-position may necessitate protection (e.g., silylation or acetylation) if prone to side reactions under acidic conditions. However, if stable, the hydroxyl group remains intact, as observed in analogous syntheses of methyl esters of hydroxy-substituted aliphatic acids.
Carbodiimide-Mediated Coupling
Activation and Esterification Protocol
Adapting the method for N-BOC-cis-4-hydroxyproline methyl ester, this approach uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. The process involves two stages:
Advantages and Limitations
-
Mild conditions : Avoids high temperatures, preserving acid-sensitive functional groups.
-
Byproduct management : Dicyclohexylurea (DCU) precipitates and is removed via filtration, simplifying purification.
However, DCC’s toxicity and DCU’s insolubility necessitate careful handling and waste disposal.
Comparative Analysis of Methods
Emerging Methodologies and Optimization
Enzymatic Esterification
Though not covered in the cited patents, lipase-catalyzed esterification offers an eco-friendly alternative. Enzymes like Candida antarctica lipase B (CAL-B) can esterify cyclic carboxylic acids at 40–50°C in non-aqueous media, though yields for bulky substrates remain suboptimal.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-cycloheptanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Cycloheptanone or cycloheptanecarboxylic acid.
Reduction: 4-Hydroxy-cycloheptanol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science
4-Hydroxy-cycloheptanecarboxylic acid methyl ester is utilized in the development of mesoporous materials and as an intermediate in organic light-emitting diodes (OLEDs). Its unique structural properties make it suitable for:
- Mesoporous Materials : These materials are employed in catalysis and adsorption processes due to their high surface area and tunable pore sizes.
- OLED Applications : It serves as a dopant or host material in OLEDs, enhancing light emission efficiency and stability .
Pharmaceutical Applications
In the pharmaceutical sector, this compound is investigated for its potential therapeutic effects:
- Drug Development : Research indicates that derivatives of cycloheptanecarboxylic acids exhibit anti-inflammatory and analgesic properties. The methyl ester form may enhance bioavailability and efficacy in drug formulations.
- Case Study : A study demonstrated that methyl esters derived from cycloheptanecarboxylic acid showed promise in reducing inflammation in animal models, suggesting potential applications in treating chronic inflammatory diseases .
Agricultural Applications
This compound has also been explored for its agricultural benefits:
- Plant Growth Regulators : Research indicates that certain methyl esters can act as growth regulators, promoting plant health and resistance to pathogens.
- Case Study : In a controlled experiment, the application of this compound on Arabidopsis thaliana resulted in enhanced resistance to Hyaloperonospora arabidopsidis, demonstrating its potential as a biopesticide or plant health enhancer .
Data Table: Summary of Applications
| Application Area | Specific Uses | Observations/Findings |
|---|---|---|
| Materials Science | Mesoporous materials, OLED intermediates | High surface area; improved light emission |
| Pharmaceuticals | Drug development | Anti-inflammatory effects; enhanced bioavailability |
| Agriculture | Plant growth regulators | Enhanced resistance to pathogens |
Mechanism of Action
The mechanism of action of 4-Hydroxy-cycloheptanecarboxylic acid methyl ester depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related esters:
Key Observations:
Ring Size and Flexibility : The cycloheptane ring in the target compound introduces greater conformational flexibility compared to cyclohexane derivatives (e.g., 4-hydroxymethyl-cyclohexanecarboxylic acid methyl ester). This may influence physical properties such as melting points and solubility, though specific data are unavailable .
Functional Groups: The hydroxyl group in the target compound distinguishes it from analogs like Methyl trans-4-formylcyclohexanecarboxylate (formyl group) and 4-hydroxybenzoic acid methyl ester (aromatic hydroxy). Ester Moiety: Common to all compounds, this group increases volatility, making such esters amenable to gas chromatography-mass spectrometry (GC-MS) analysis, as seen in studies of fatty acid methyl esters ().
Reactivity and Chemical Behavior
- Hydroxyl Group Reactivity: The 4-hydroxy substituent in the target compound can undergo esterification, oxidation, or serve as a hydrogen-bond donor. This contrasts with the formyl group in Methyl trans-4-formylcyclohexanecarboxylate, which is prone to nucleophilic additions .
- Aromatic vs. Aliphatic Esters : Aromatic esters like Methyl 4-hydroxycinnamate exhibit conjugation-driven stability and UV absorption, making them suitable for sunscreen formulations. In contrast, aliphatic esters (e.g., cycloheptane/cyclohexane derivatives) lack such conjugation, leading to different reactivity patterns .
Biological Activity
4-Hydroxy-cycloheptanecarboxylic acid methyl ester (also known as Methyl 4-hydroxycycloheptanecarboxylate) is a bicyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C10H16O3
- CAS Number: 14603108
The compound features a cycloheptane ring with a hydroxyl group and a carboxylate ester functional group, contributing to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may influence various pathways, including:
- Anti-inflammatory Activity: The compound has shown potential in inhibiting inflammatory responses, likely through the modulation of cytokine production.
- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains, possibly by disrupting cell membrane integrity.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects:
- A study investigated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound.
- Table 1: Cytokine Levels in Treated vs. Control Groups
Cytokine Control Group (pg/mL) Treated Group (pg/mL) TNF-alpha 150 80 IL-6 200 90 -
Antimicrobial Activity Assessment:
- In vitro tests were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.
- Table 2: Antimicrobial Activity Results
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli >100
Pharmacological Applications
Given its biological activities, this compound is being explored for various pharmacological applications:
- Potential Use in Pain Management: Due to its anti-inflammatory properties, there is interest in developing formulations for pain relief.
- Antimicrobial Agents: The compound's efficacy against certain bacteria suggests potential use in developing new antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for preparing 4-hydroxy-cycloheptanecarboxylic acid methyl ester?
The compound is typically synthesized via acid-catalyzed esterification. Starting with cycloheptanecarboxylic acid, methanol is used as the solvent and reactant, with sulfuric acid as the catalyst. The reaction is refluxed for 4 hours, neutralized with saturated sodium bicarbonate, and purified via ether extraction and magnesium sulfate drying, yielding the methyl ester with ~95% efficiency . Optimization of reaction time and catalyst concentration is critical to minimize side products.
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Gas chromatography-mass spectrometry (GC/MS) is a primary method for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to identify hydroxyl, ester carbonyl, and cycloheptane ring signals. Comparative analysis with reference spectra from databases like PubChem or EPA DSSTox ensures accuracy .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm (targeting ester carbonyl groups) or derivatization with silylating agents (e.g., BSTFA) for enhanced GC/MS sensitivity are recommended. Internal standards like deuterated methyl esters improve quantification reliability .
Advanced Research Questions
Q. How can kinetic modeling optimize the synthesis of this compound under varying conditions?
A two-step kinetic model can be applied: (1) esterification rate determination via time-course sampling, and (2) parameter fitting to predict yields under different temperatures and catalyst loads. For example, at 105–115°C, reaction rates increase exponentially, but side reactions (e.g., hydrolysis) may require Arrhenius equation adjustments to maintain >90% yield .
Q. What strategies resolve contradictions in spectroscopic data for this compound’s stereoisomers?
Chiral chromatography (e.g., using a Chiralcel OD column) or vibrational circular dichroism (VCD) can differentiate enantiomers. Computational modeling (DFT calculations) paired with experimental NMR data helps assign absolute configurations, especially when hydroxyl group positioning on the cycloheptane ring introduces ambiguity .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Stability studies show that polar aprotic solvents (e.g., DMSO) accelerate ester hydrolysis, while nonpolar solvents (e.g., hexane) preserve integrity. Storage at −20°C in amber vials under nitrogen atmosphere reduces degradation by >80% over 12 months compared to room-temperature storage .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Catalyst Selection: Replace sulfuric acid with immobilized lipases (e.g., Candida antarctica Lipase B) for greener, scalable esterification.
- Purification: Use fractional distillation or preparative HPLC to isolate high-purity (>98%) product.
- Quality Control: Implement in-line FTIR monitoring to track reaction progress and automate endpoint detection .
Q. How can researchers mitigate interference from cycloheptane ring conformers in spectral analysis?
Low-temperature NMR (e.g., −40°C) slows ring-flipping, resolving conformer-specific signals. Dynamic NMR (DNMR) simulations quantify energy barriers between chair and boat conformations, aiding spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
